

Unveiling the Electron-Donating Capacity of Diethyl Sulfide: A Comparative Analysis

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Compound of Interest

Compound Name: Diethyl sulfide

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For researchers, scientists, and professionals in drug development, understanding the nuances of Lewis base strength is paramount for predicting and controlling chemical reactivity. This guide provides a comprehensive evaluation of the donor strength of **diethyl sulfide**, juxtaposing its performance against a spectrum of common laboratory solvents. Through the lens of established quantitative scales—Gutmann's Donor Number (DN) and Drago-Wayland's E and C parameters—this document offers a clear, data-driven comparison to inform solvent selection and reaction optimization.

Diethyl sulfide, a dialkyl sulfide, is classified as a soft Lewis base, indicating a preference for interacting with soft Lewis acids.^[1] Its utility as a reagent and a solvent is fundamentally linked to its capacity to donate electron density in the formation of coordination complexes and in solvating cationic species. To quantitatively assess this donor strength, two primary empirical models are widely employed: the Gutmann Donor Number (DN) and the Drago-Wayland E and C parameters.

Quantitative Comparison of Lewis Base Donor Strength

The following table summarizes the donor strength of **diethyl sulfide** in comparison to other frequently used Lewis bases. The Gutmann Donor Number (DN) provides a single-parameter measure of basicity, while the Drago-Wayland E and C parameters offer a two-parameter model that deconvolutes the electrostatic (EB) and covalent (CB) contributions to the Lewis acid-base interaction.

Lewis Base	Gutmann Donor Number (DN) (kcal/mol)	Drago-Wayland EB ((kcal/mol) ^{1/2})	Drago-Wayland CB ((kcal/mol) ^{1/2})
Diethyl Sulfide	41.0[2]	0.25[1]	3.92[2]
Acetonitrile	14.1	0.88	0.79
Acetone	17.0	0.99	1.54
Tetrahydrofuran (THF)	20.0	0.98	2.28
Methanol	19.0	0.65	1.09
Ethanol	31.5	0.86	1.11
Dimethylformamide (DMF)	26.6	1.23	2.48
Dimethyl Sulfoxide (DMSO)	29.8	1.34	2.86
Pyridine	33.1	1.10	6.40
Triethylamine	61.0	0.90	11.09

Note: Drago-Wayland parameters are from the ECW model.[1]

From the data, **diethyl sulfide** exhibits a remarkably high Gutmann Donor Number of 41.0, surpassing many common polar aprotic and protic solvents, and indicating a strong overall electron-donating ability. The Drago-Wayland parameters reveal a nuanced picture: while its electrostatic contribution (EB) is relatively low, its covalent contribution (CB) is substantial. This profile is characteristic of a "soft" Lewis base, predisposed to forming strong covalent bonds with soft Lewis acids.

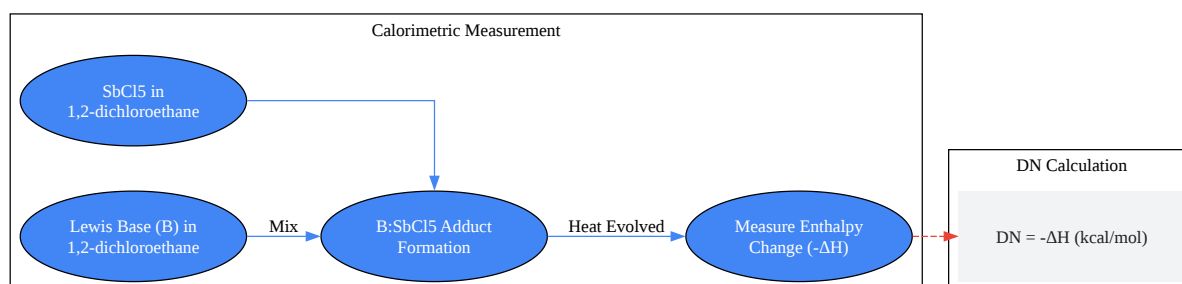
Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental methodologies designed to probe the energetic landscape of Lewis acid-base interactions.

Gutmann Donor Number (DN) Determination

The Gutmann Donor Number is a quantitative measure of Lewis basicity defined as the negative enthalpy value for the 1:1 adduct formation between a Lewis base and the standard Lewis acid, antimony pentachloride (SbCl₅).^[3] The experiment is conducted in a dilute solution of a non-coordinating solvent, typically 1,2-dichloroethane, to minimize solvent effects on the interaction.^[3]

Experimental Workflow:



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Caption: Workflow for determining the Gutmann Donor Number.

The enthalpy of this reaction is determined calorimetrically. A solution of the Lewis base in 1,2-dichloroethane is titrated with a solution of antimony pentachloride in the same solvent within a calorimeter. The heat evolved during the formation of the 1:1 adduct is measured, and the negative of this enthalpy change, in kilocalories per mole, is defined as the Donor Number.^[3]

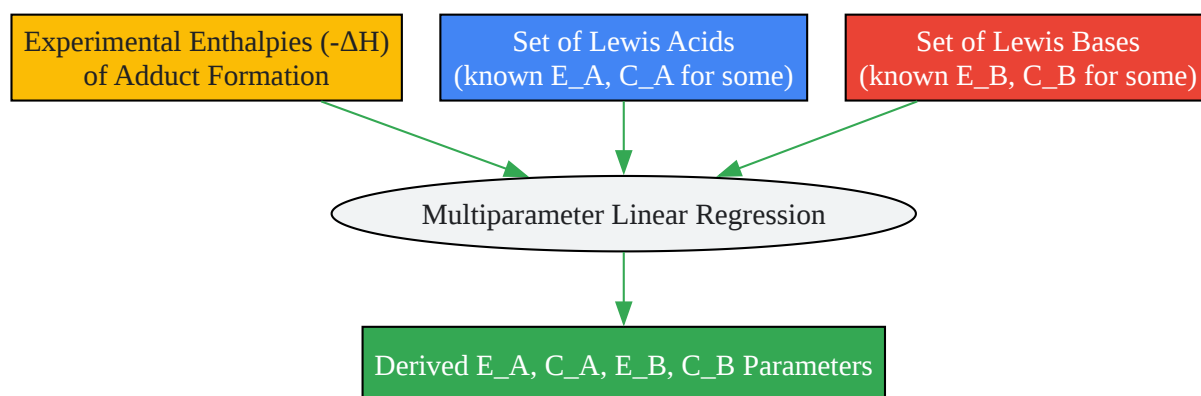
Drago-Wayland E and C Parameter Determination

The Drago-Wayland model provides a more descriptive, two-parameter scale for Lewis acid-base interactions, expressed by the equation:

$$-\Delta H = EAEB + CACB$$

where $-\Delta H$ is the enthalpy of adduct formation, EA and CA are parameters for the Lewis acid, and EB and CB are parameters for the Lewis base. These parameters are obtained by fitting a large set of experimentally determined enthalpies of adduct formation for numerous acid-base pairs in the gas phase or in weakly solvating solvents.[2]

Logical Relationship for Parameter Derivation:



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Caption: Derivation of Drago-Wayland E and C parameters.

To establish a unique set of E and C values, the parameters for a reference acid (often iodine, I₂) and a reference base are assigned fixed values. For instance, in one parameterization, I₂ was assigned EA = 1.00 and CA = 1.00, while N,N-dimethylacetamide had a fixed EB and **diethyl sulfide** had a fixed CB. By performing a least-squares analysis on a large matrix of reaction enthalpies, a self-consistent set of E and C parameters for a wide range of acids and bases can be determined.

Conclusion

The donor strength of **diethyl sulfide**, as quantified by its high Gutmann Donor Number and significant Drago-Wayland CB parameter, establishes it as a potent Lewis base, particularly for interactions where covalent bonding is a major contributor. Its characterization as a "soft" base provides a predictive framework for its reactivity. This comparative guide, grounded in empirical data and established experimental protocols, serves as a valuable resource for researchers

and professionals in making informed decisions regarding the selection and application of **diethyl sulfide** and other Lewis bases in their chemical endeavors.

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